3-Aminotyrosine

Biocatalysis Directed Evolution Noncanonical Amino Acids

3-Aminotyrosine (NH2Y) is the preferred redox-active tyrosine analog for proton-coupled electron transfer (PCET) research. Unlike 3-nitrotyrosine (pKa 7.2), NH2Y preserves the native tyrosine pKa of ~10, enabling unperturbed ground-state protonation equilibria. Supplied as the dihydrochloride salt (≥98% purity) with full aqueous/DMSO solubility, it supports site-specific incorporation via orthogonal tRNA/aaRS pairs. Validated applications include kinetic measurement of radical propagation in ribonucleotide reductase, red-shifting of GFP/StayGold/biosensors (ex/em +56/+95 nm), and enantiocomplementary designer enzyme catalysis.

Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
Cat. No. B249651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminotyrosine
Synonyms3-AHP cpd
3-amino-4-hydroxyphenylalanine
3-aminotyrosine
Molecular FormulaC9H12N2O3
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)N)N)O
InChIInChI=1S/C9H12N2O3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,10-11H2,(H,13,14)
InChIKeyPOGSZHUEECCEAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminotyrosine: A Noncanonical Amino Acid for Redox Probing, Fluorescent Protein Engineering, and Artificial Enzyme Design


3-Aminotyrosine (3-AT, aY, NH2Y) is a noncanonical L-tyrosine derivative featuring a primary amino group at the meta position of its phenolic ring (C9H12N2O3; free base MW 196.2) [1]. It is predominantly supplied as the dihydrochloride salt (MW 269.12; CAS 23279-22-3) with solubility at 100 mM in both water and DMSO . Functionally, 3-aminotyrosine serves as a redox-active probe for studying long-range electron transfer pathways in oxidoreductases [2], as a genetically encodable chromophore modifier for red-shifting fluorescent proteins [3], and as an organocatalytic residue for iminium activation in artificial enzymes [4]. Its phenolic pKa of approximately 10 closely mirrors that of native tyrosine, enabling substitution without substantial perturbation of ground-state protonation equilibria [5].

3-Aminotyrosine vs. 3-Nitrotyrosine and Other Tyrosine Analogs: Why Substitution Is Not Straightforward


Tyrosine analogs substituted at the 3-position exhibit profoundly divergent physicochemical and functional properties that preclude generic interchange. While 3-nitrotyrosine (3-NT, pKa 7.2) is strongly electron-withdrawing and lowers phenolic pKa by nearly three units relative to native tyrosine, 3-aminotyrosine preserves the native pKa (~10) while introducing a redox-active aniline moiety capable of forming stable aminotyrosyl radicals [1]. The enzymatic reduction of 3-NT to 3-AT occurs with a half-life of 0.4 h in E. coli, yet biologically relevant low-molecular-weight reductants such as NADPH and GSH do not effect this conversion [2]. In enzyme substrate specificity assays, 3-AT exhibits only 16% activity relative to L-tyrosine with tyrosine aminotransferase, whereas 3-iodotyrosine retains 84% activity [3]. Furthermore, wild-type tyrosyl-tRNA synthetase (TyrRS) does not recognize 3-iodotyrosine under physiological conditions [4], and orthogonal translation systems are required for site-specific incorporation of most 3-substituted tyrosine analogs. The evidence presented below quantifies these differentiation dimensions across catalytic, spectroscopic, and redox applications.

Quantitative Differentiation of 3-Aminotyrosine: Head-to-Head Evidence Against Key Comparators


Catalytic Enantioselectivity: aY vs. p-Aminophenylalanine in Designer Friedel-Crafts Alkylases

When site-specifically incorporated into the LmrR protein scaffold as a catalytic residue, 3-aminotyrosine (aY) generated an artificial Friedel-Crafts alkylase exhibiting enantiocomplementary selectivity relative to a prior design using p-aminophenylalanine (pAF) in the same scaffold [1]. Directed evolution of the aY-containing enzyme yielded a quadruple mutant achieving up to 95% enantiomeric excess (ee) with increased catalytic activity [1]. X-ray crystallography revealed that the aY-based enzyme undergoes active site narrowing and reorientation of the catalytic –NH2 group, structural features distinct from the pAF-containing variant [1]. This enantiocomplementarity expands the accessible chiral product space beyond what is achievable with pAF alone.

Biocatalysis Directed Evolution Noncanonical Amino Acids Iminium Catalysis

Fluorescent Protein Red-Shift: 3-Aminotyrosine Chromophore Substitution vs. Native Tyrosine

Substitution of the chromophore-forming tyrosine residue with 3-aminotyrosine in green fluorescent protein (GFP) produces a spontaneous and efficient red-shift of both excitation and emission maxima . In HEK293T cells expressing aY-substituted GFP, the excitation maximum shifts by +56 nm and the emission maximum shifts by +95 nm relative to the native tyrosine-containing chromophore . When applied to the highly photostable StayGold fluorescent protein via Y58aY substitution, the resulting StayRose variant exhibits excitation at 530 nm and emission at 588 nm, shifted from StayGold's 497 nm excitation and 504 nm emission, while retaining favorable photostability [1]. This spectral shift is also achievable in a range of GFP-derived biosensors including iGluSnFR (glutamate), iGABASnFR (GABA), dLight1.2 (dopamine), and iATPSnFR1.1 (ATP) .

Fluorescent Proteins Biosensors Genetic Code Expansion GFP Engineering

Radical Intermediate Kinetics: 3-Aminotyrosine as a Mechanistic Probe in Ribonucleotide Reductase

Site-specific incorporation of 3-aminotyrosine (NH2Y) at positions Y356, Y730, and Y731 in E. coli ribonucleotide reductase (RNR) enables direct kinetic measurement of radical propagation through the proton-coupled electron transfer (PCET) pathway [1]. The NH2Y-substituted RNR variants catalyze dNDP production with turnover numbers of 0.2–0.7 s⁻¹ [1]. The formation of the 3-aminotyrosyl radical (NH2Y•) at all three positions exhibits biphasic kinetics, with fast-phase rate constants of 9–46 s⁻¹ and slow-phase rate constants of 1.5–5.0 s⁻¹, demonstrating kinetic competence as an intermediate in nucleotide reduction [1]. 3-Aminotyrosine was selected over other tyrosine analogs because it retains a phenolic pKa of ~10, structurally similar to native tyrosine, minimizing ground-state perturbation [2].

Electron Transfer Radical Enzymology Ribonucleotide Reductase PCET

Enzymatic Reduction Kinetics: 3-Nitrotyrosine to 3-Aminotyrosine Conversion in E. coli

When 3-nitrotyrosine (3-NT) is genetically encoded into recombinant proteins expressed in E. coli, a rapid enzymatic reduction to 3-aminotyrosine (3-AT) occurs with a half-life (t₁/₂) of 0.4 h [1]. This reduction proceeds via endogenous E. coli enzyme pathways and is independent of the harboring protein identity, though affected by local protein structure [1]. Critically, biologically relevant low-molecular-weight reductants including NADPH and reduced glutathione (GSH) do not affect 3-NT, confirming the reduction is enzyme-catalyzed rather than a spontaneous chemical process [1]. The resulting 3-AT is stable in E. coli [1].

Post-Translational Modification Protein Nitration Redox Biology E. coli Expression

Substrate Specificity: 3-Aminotyrosine vs. 3-Iodotyrosine and L-Tyrosine in Aminotransferase Activity

Comparative substrate specificity profiling with tyrosine aminotransferase (EC 2.6.1.5) from Rattus norvegicus reveals markedly divergent activity among 3-substituted tyrosine analogs [1]. Relative to L-tyrosine (defined as 100% activity), 3-aminotyrosine exhibits only 16% activity, whereas 3-iodotyrosine retains 84% activity [1]. 3-Methoxytyrosine shows 22% activity under the same assay conditions [1]. This low enzymatic turnover of 3-AT by native metabolic enzymes indicates reduced metabolic liability and distinct biological handling compared to both the natural substrate and halogenated analogs.

Enzyme Kinetics Substrate Specificity Tyrosine Metabolism Aminotransferase

Physicochemical pKa Comparison: 3-Aminotyrosine vs. 3-Nitrotyrosine and 3-Fluorotyrosine

The phenolic pKa of 3-substituted tyrosine analogs varies dramatically with the electronic nature of the substituent, directly impacting ground-state protonation equilibria and redox behavior in enzymatic PCET pathways [1]. 3-Aminotyrosine exhibits a phenolic pKa of approximately 10, closely matching native tyrosine's pKa of ~10 [1]. In contrast, 3-nitrotyrosine has a significantly acidified pKa of 7.2, while 3-fluorotyrosine shows an intermediate pKa of 8.4 [1]. Reduction potentials follow the opposite trend: 3-nitrotyrosine exhibits the highest potential (1020 mV), 3-fluorotyrosine is intermediate (705 mV), and 3-aminotyrosine shows the lowest (640 mV) [1].

pKa Redox Potential Tyrosine Analogs Proton-Coupled Electron Transfer

Validated Application Scenarios for 3-Aminotyrosine Based on Quantitative Differentiation Evidence


Site-Specific Probing of Long-Range Electron Transfer in Oxidoreductases

Investigators studying proton-coupled electron transfer (PCET) mechanisms in enzymes such as ribonucleotide reductase, cytochrome c oxidase, or photosystem II should procure 3-aminotyrosine for site-specific incorporation via orthogonal tRNA/aaRS pairs. As demonstrated in E. coli RNR, NH2Y substitution enables direct kinetic measurement of radical propagation through the PCET pathway, with NH2Y• radical formation occurring with fast-phase rate constants of 9–46 s⁻¹ and turnover numbers of 0.2–0.7 s⁻¹ [1]. Critically, NH2Y preserves the native tyrosine pKa of ~10, whereas alternative probes like 3-nitrotyrosine (pKa 7.2) or 3-fluorotyrosine (pKa 8.4) significantly perturb ground-state protonation equilibria, confounding mechanistic interpretation [2]. The biphasic radical formation kinetics uniquely report on conformational gating events not detectable with native tyrosine or other analogs [1].

Red-Shifting Fluorescent Protein Reporters and Genetically Encoded Biosensors

Researchers developing multicolor imaging panels or seeking to shift GFP-derived biosensors into longer-wavelength detection channels should select 3-aminotyrosine for genetic code expansion at chromophore positions. Single-residue substitution with 3-AT in GFP yields excitation/emission red-shifts of +56 nm and +95 nm, respectively, in HEK293T cells . Applied to StayGold via Y58aY substitution, the resulting StayRose variant shifts from 497/504 nm to 530/588 nm while retaining the parent's photostability [3]. This strategy is validated across multiple biosensor scaffolds including iGluSnFR, iGABASnFR, dLight1.2, and iATPSnFR1.1 . Procurement of 3-AT eliminates the need for tandem fusion constructs or extensive protein re-engineering to achieve red-shifted fluorescence.

Engineering Artificial Enzymes with Organocatalytic Amine Functionality

Biocatalysis laboratories developing designer enzymes for iminium catalysis, particularly Friedel-Crafts alkylations, should incorporate 3-aminotyrosine rather than p-aminophenylalanine (pAF) when enantiocomplementary selectivity is required. The aY-containing LmrR variant exhibits opposite enantiomer preference compared to the pAF-containing design in the same scaffold, and directed evolution yields quadruple mutants achieving up to 95% ee with increased activity [4]. X-ray structures confirm active site narrowing and catalytic –NH2 group reorientation unique to the aY variant [4]. The evolved aY-based alkylase also enables whole-cell biocatalysis, a practical advantage for scalable synthesis [4].

In Vivo Stable Incorporation of Redox-Active Tyrosine Analogs in Recombinant Proteins

Investigators planning to express 3-nitrotyrosine-containing proteins in E. coli for oxidative stress studies must account for—or deliberately exploit—the rapid enzymatic conversion to 3-aminotyrosine. With a t₁/₂ of 0.4 h, genetically encoded 3-NT is reduced to 3-AT via endogenous E. coli enzyme pathways, while chemical reductants NADPH and GSH show no activity [5]. The resulting 3-AT is stable in E. coli [5]. Consequently, procurement of 3-AT itself, rather than 3-NT, is advisable for experiments requiring a stable, redox-active tyrosine analog that will not be further modified during expression. Alternatively, 3-AT serves as an analytical standard for quantifying 3-NT reduction in mass spectrometry-based assays [5].

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